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molecular formula C12H9NO3 B8487705 2-(2-Nitrovinyl)-5-phenylfuran

2-(2-Nitrovinyl)-5-phenylfuran

Cat. No. B8487705
M. Wt: 215.20 g/mol
InChI Key: NVBSISRLNAAAEQ-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Cool lithium aluminum hydride (21 mL, 1.0 M solution in ether) to 0° C. and add 2-(2-nitrovinyl)-5-phenylfuran (760 mg, 3.53 mmol in 5 mL of ether). Stir reaction to room temperature for 15 hours. Re-cool reaction to 0° C. and quench with 0.80 mL of water, followed by 0.80 mL 1M sodium hydroxide and 0.80 mL of water (×3). Dilute reaction with additional tetrahydrofuran and stir at room temperature for 2 hours. Filter and dry over sodium sulfate and filter again. Concentrate and perform flash column chromatography (methylene chloride, MeOH, NH4OH) to give 134 mg (20% yield) of the title compound as a brown oil. MH+ 188.0.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N+:7]([CH:10]=[CH:11][C:12]1[O:13][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:15][CH:16]=1)([O-])=O>>[C:17]1([C:14]2[O:13][C:12]([CH2:11][CH2:10][NH2:7])=[CH:16][CH:15]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)([O-])C=CC=1OC(=CC1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction to room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Re-cool reaction to 0° C.
CUSTOM
Type
CUSTOM
Details
quench with 0.80 mL of water
ADDITION
Type
ADDITION
Details
Dilute
CUSTOM
Type
CUSTOM
Details
reaction with additional tetrahydrofuran
STIRRING
Type
STIRRING
Details
stir at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter again
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(O1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 134 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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